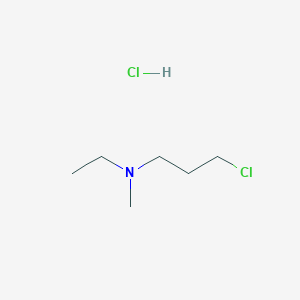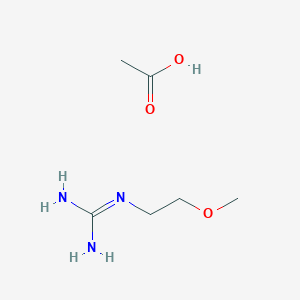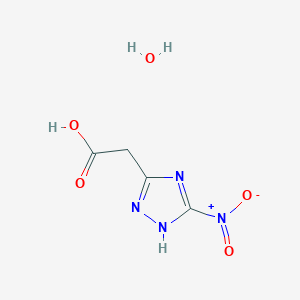
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate
Overview
Description
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a nitro group attached to the triazole ring, which imparts unique chemical and physical properties The hydrate form indicates that the compound includes water molecules in its crystalline structure
Mechanism of Action
Target of Action
Similar compounds, such as 5-nitro-2,4-dihydro-3h-1,2,4-triazol-3-one (nto), are known to be high energetic materials . These compounds are often used in explosives and propellants .
Mode of Action
It’s worth noting that similar compounds, such as nto, are known for their thermal stability and low sensitivity . They can substitute highly sensitive high energetic materials that are thermally and photochemically less stable .
Biochemical Pathways
It’s known that similar compounds, like nto, can enhance the thermal decomposition of energetic materials, thereby improving their performance .
Result of Action
Similar compounds, like nto, are known to be thermally stable high energetic materials .
Action Environment
The action, efficacy, and stability of (5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate can be influenced by various environmental factors. For instance, similar compounds, like NTO, are known to be thermally stable . This suggests that temperature could play a significant role in the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product. Additionally, industrial production methods may include steps for the purification and crystallization of the hydrate form to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of (5-Amino-1H-1,2,4-triazol-3-yl)acetic acid.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other triazole derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): A similar compound with a nitro group attached to the triazole ring, known for its use as an insensitive high explosive.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide:
Uniqueness
(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate is unique due to its specific structural features, including the presence of both a nitro group and an acetic acid moietyIts hydrate form also influences its physical properties and stability .
Properties
IUPAC Name |
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4.H2O/c9-3(10)1-2-5-4(7-6-2)8(11)12;/h1H2,(H,9,10)(H,5,6,7);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHDCTOOYJXOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-43-9 | |
| Record name | 1H-1,2,4-Triazole-3-acetic acid, 5-nitro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


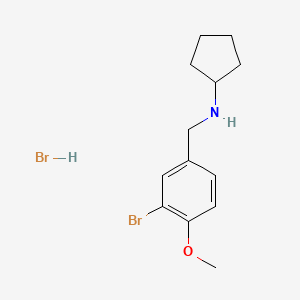
![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol hydrochloride](/img/structure/B3060007.png)
![{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine trifluoroacetate](/img/structure/B3060008.png)
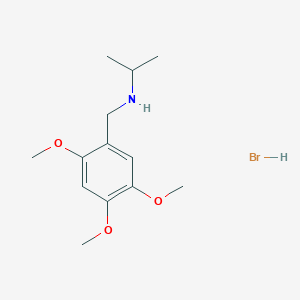
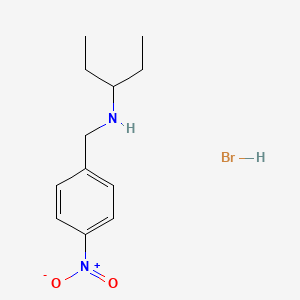




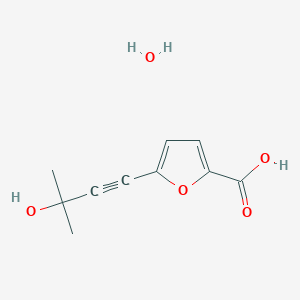

![[trans-4-Methoxy-1,1-dioxidotetrahydro-3-thienyl]amine hydrochloride](/img/structure/B3060024.png)
